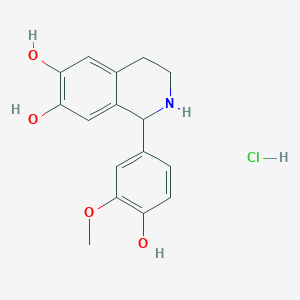

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

Description

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride, commonly referred to as higenamine hydrochloride or demethylcoclaurine hydrochloride, is a tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₆H₁₈ClNO₃ and a molecular weight of 307.77 g/mol . Structurally, it features a 4-hydroxy-3-methoxyphenyl group attached to the tetrahydroisoquinoline core, along with hydroxyl groups at positions 6 and 5. This compound is naturally derived from plants like Aconitum carmichaelii and is recognized for its dual role in traditional medicine as a cardiotonic agent and bronchodilator. Modern research highlights its neuroprotective properties, including the modulation of redox capacities by increasing glutathione (GSH) and nitric oxide (NO) levels, which mitigate oxidative stress .

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c1-21-15-7-10(2-3-12(15)18)16-11-8-14(20)13(19)6-9(11)4-5-17-16;/h2-3,6-8,16-20H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZPPWXYXHUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCN2)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, neuroprotective effects, and enzyme inhibition.

Chemical Structure

The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that contributes to its biological properties. Its molecular formula is with a molecular weight of 318.37 g/mol.

1. Cytotoxicity

Recent studies have investigated the cytotoxic effects of tetrahydroisoquinoline derivatives, including the target compound. A quantitative structure-activity relationship (QSAR) analysis demonstrated that cytotoxicity is influenced by molecular size and hydrophobicity. The compound exhibited significant cytotoxic effects against various cancer cell lines:

| Cell Line | CC(50) (µM) |

|---|---|

| HL-60 (human promyelocytic leukemia) | 15.5 |

| HSC-2 (oral squamous cell carcinoma) | 18.0 |

| HSC-3 | 20.5 |

| HSC-4 | 22.0 |

The study indicated a correlation between the CC(50) values and specific molecular descriptors such as dipole moment and log P values, suggesting that structural modifications could enhance its anticancer activity .

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal cell death. In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels and increased cell viability in neuronal cultures exposed to neurotoxic agents.

3. Enzyme Inhibition

The inhibition of cholinesterases is another area where the compound shows promise. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. The compound demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as shown in the following table:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.0 |

These findings suggest that the compound may help in managing cholinergic dysfunction associated with neurodegenerative disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

- Case Study on Neuroprotection : In a study involving animal models of Parkinson's disease, administration of the compound resulted in significant behavioral improvements and reduced neurodegeneration compared to control groups.

- Cancer Treatment : A clinical trial assessing the efficacy of tetrahydroisoquinoline derivatives in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride have been investigated in several studies. The compound is noted for its interactions with various biological targets:

- Nuclear Receptors : Research indicates that tetrahydroisoquinoline derivatives exhibit significant activity against a panel of nuclear receptors. For instance, compounds with similar structures have shown inhibition of glucagon-like peptide 1 secretion and antagonism at calcitonin gene-related peptide receptors . These activities suggest potential applications in metabolic disorders and obesity management.

- Cancer Therapeutics : The compound has been evaluated for its cytotoxicity against cancer cell lines. Studies have reported moderate to significant growth inhibition in various cancer types, indicating its potential as an anti-cancer agent . Specifically, tetrahydroisoquinolines have been explored for their ability to inhibit steroidogenic enzymes linked to hormone-dependent cancers .

Neuroprotective Effects

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has also been studied for its neuroprotective properties:

- Neuropathy Treatment : The compound has been suggested for use in treating neuropathies resulting from mechanical or biochemical nerve damage. Its mechanism may involve modulation of pain pathways and reduction of neuroinflammation .

- Angiotensin II Type-2 Receptor Antagonism : It has been proposed as a candidate for developing medications targeting the angiotensin II type-2 receptor, which plays a role in cardiovascular health and neuroprotection .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of tetrahydroisoquinolines:

- Synthetic Approaches : Various synthetic routes have been developed to produce derivatives of 1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride. These methods aim to enhance bioactivity and selectivity towards specific biological targets .

- Modifications : Substituting different functional groups on the tetrahydroisoquinoline core can significantly alter its biological activity. For example, modifications that enhance binding affinity to nuclear receptors or improve solubility can lead to more effective therapeutic agents .

Case Studies and Research Findings

Several case studies highlight the potential applications of 1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride:

| Study | Findings | Implications |

|---|---|---|

| Study A | Inhibition of glucagon-like peptide 1 secretion | Potential use in obesity treatment |

| Study B | Cytotoxicity against multiple cancer cell lines | Development as an anti-cancer drug |

| Study C | Neuroprotective effects in diabetic neuropathy models | Application in neuropathy treatments |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Key Differentiators and Mechanistic Insights

Analgesic and Anti-inflammatory Activity

- Higenamine HCl lacks significant analgesic properties but shows neuroprotection via redox modulation .

- In contrast, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl demonstrates potent analgesia (hot plate test ED₅₀: 0.5 mg/kg) and anti-inflammatory effects (3.3× diclofenac sodium at equivalent doses) due to its dimethylamino group enhancing receptor affinity .

Q & A

Q. What are the key considerations for synthesizing 1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride with high purity?

The synthesis typically involves multi-step reactions, including cyclization, functional group protection/deprotection, and regioselective substitution. For example, protecting the hydroxyl and methoxy groups during intermediate steps is critical to avoid side reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) can improve yields. Chromatographic purification (e.g., reverse-phase HPLC) and spectroscopic validation (NMR, MS) are essential for confirming purity and structural integrity .

Q. How can researchers validate the structural identity of this compound and its intermediates?

A combination of analytical techniques is required:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm substituent positions on the isoquinoline core.

- High-resolution mass spectrometry (HRMS) to verify molecular formula.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Comparative analysis with structurally similar tetrahydroisoquinoline derivatives (e.g., 6,7-dimethoxy analogs) can also aid in spectral interpretation .

Q. What are the primary challenges in characterizing the solubility and stability of this compound under physiological conditions?

Challenges include:

- pH-dependent solubility : The compound’s hydroxyl and amine groups may protonate/deprotonate in buffered solutions, altering solubility.

- Oxidative degradation : Catechol-like diol groups (6,7-diol) are prone to oxidation, requiring stability studies under inert atmospheres or with antioxidants. Methodological solutions include dynamic light scattering (DLS) for solubility profiling and accelerated stability testing (40°C/75% RH) over 4–12 weeks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) of the isoquinoline core and substituents, linking them to redox behavior. Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., neurotransmitter transporters) identifies binding affinity trends. For example, methoxy groups at the 3-position may enhance hydrophobic interactions, while hydroxyl groups improve hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor expression levels.

- Redox interference : The 6,7-diol moiety may act as a pro-oxidant in certain assays, skewing results. To address this, standardize assays using isogenic cell lines and include redox controls (e.g., N-acetylcysteine). Meta-analysis of dose-response curves across studies can identify reproducible trends .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact pharmacokinetic properties?

- Methoxy groups : Increase lipophilicity (logP), enhancing blood-brain barrier penetration but potentially reducing aqueous solubility.

- Ethoxy groups : Further increase logP but may introduce metabolic liabilities (e.g., cytochrome P450-mediated oxidation). In vitro ADME studies (e.g., microsomal stability assays) and quantitative structure-activity relationship (QSAR) modeling are critical for optimizing substituent effects .

Q. What methodologies are recommended for studying this compound’s interaction with oxidative stress-related enzymes (e.g., NADPH oxidase)?

- Enzyme kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (Ki) under varying O₂ concentrations.

- Redox profiling : Electrochemical methods (cyclic voltammetry) quantify the compound’s electron-donating capacity.

- Cellular assays : Measure ROS levels in primary neurons using fluorescent probes (e.g., DCFH-DA) pre- and post-treatment .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Reverse-phase HPLC, microwave-assisted synthesis | |

| Structural Validation | 2D-NMR, X-ray crystallography | |

| Bioactivity Profiling | Molecular docking, microsomal stability assays | |

| Stability Testing | Accelerated stability chambers, DLS | |

| Redox Behavior Analysis | Cyclic voltammetry, DCFH-DA assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.